BenchChemオンラインストアへようこそ!

(4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol

Medicinal Chemistry Physicochemical Properties Lead Optimization

(4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol (CAS 2098078-17-0), a heterocyclic compound featuring a pyrrolidine ring substituted with a 5-methylfuran-2-yl moiety at the 4-position and a hydroxymethyl group at the 3-position, belongs to the class of chiral pyrrolidinylfuran derivatives investigated as functionally selective muscarinic acetylcholine receptor (mAChR) ligands. Its core scaffold is directly related to the muscarinic agonists furmethide and 5-methylfurmethide, which have been structurally elaborated to achieve M2 receptor partial agonism with reduced nicotinic activity.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Cat. No. B13344926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2CNCC2CO
InChIInChI=1S/C10H15NO2/c1-7-2-3-10(13-7)9-5-11-4-8(9)6-12/h2-3,8-9,11-12H,4-6H2,1H3
InChIKeyPACIQNCZJXVMTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol Is a Differentiated Scaffold in Medicinal Chemistry Sourcing


(4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol (CAS 2098078-17-0), a heterocyclic compound featuring a pyrrolidine ring substituted with a 5-methylfuran-2-yl moiety at the 4-position and a hydroxymethyl group at the 3-position, belongs to the class of chiral pyrrolidinylfuran derivatives investigated as functionally selective muscarinic acetylcholine receptor (mAChR) ligands [1]. Its core scaffold is directly related to the muscarinic agonists furmethide and 5-methylfurmethide, which have been structurally elaborated to achieve M2 receptor partial agonism with reduced nicotinic activity [2].

The Risk of Substituting (4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol with Other Pyrrolidinylfuran Analogs


Close analogs of (4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol differ by a single heteroatom or functional group (e.g., 3-fluoromethyl, 3-carboxylate, or N-methyl variants) yet exhibit divergent physicochemical profiles and pharmacodynamic behavior . The chiral pyrrolidinylfuran series demonstrates that small structural modifications drastically shift muscarinic receptor subtype selectivity and intrinsic efficacy (e.g., converting full agonists to partial agonists with M2 selectivity) [1]. Procurement of a close analog without verifying its specific receptor fingerprint, functional selectivity, and synthetic handle (the hydroxymethyl group) jeopardizes experimental reproducibility in neuroscience, ophthalmology, or metabolic disease programs where M2 partial agonism is required.

Quantitative Evidence Guide: (4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol vs. Closest Analogs


Regioisomeric Differentiation: 3-Hydroxymethyl vs. 3-Fluoromethyl Substitution

Replacement of the hydroxymethyl group with a fluoromethyl group (as in 3-(fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine, CAS 2097975-75-0) alters hydrogen-bond donor capacity and lipophilicity. The target compound provides 2 H-bond donors vs. 1 for the fluoromethyl analog, and a lower predicted log P (XLogP3 ~0.4) vs. ~0.8–1.2 for the fluorinated derivative, impacting CNS permeability and formulation [1]. This directly affects the molecule's suitability for neurological target engagement vs. peripheral selectivity.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Functional Group Handling: Hydroxymethyl as a Synthetic Versatility Handle vs. Methyl Ester

The hydroxymethyl group serves as a non-electrophilic handle that can be oxidized to an aldehyde/carboxylic acid for bioconjugation or converted to a leaving group for late-stage diversification, unlike the methyl ester analog (methyl 4-(5-methylfuran-2-yl)pyrrolidine-3-carboxylate) which requires orthogonal protection/deprotection strategies [1]. The ester analog exhibits higher molecular weight (+28 Da) and higher topological polar surface area (tPSA ≈ 55–60 Ų), which can alter pharmacokinetics.

Synthetic Chemistry Library Design PROTACs

Chiral Scaffold Pre-Validation for M2 Muscarinic Partial Agonism

Although direct binding data for (4-(5-methylfuran-2-yl)pyrrolidin-3-yl)methanol at mAChRs are not publicly available in curated databases (BindingDB, ChEMBL) as of May 2026, the core scaffold—2-(5-methylfuran-2-yl)pyrrolidine—exhibits M2-selective partial agonist activity when constrained in a chiral pyrrolidine ring [1]. In functional assays on cloned human receptors, the closest comparator scaffold (racemic 2-(5-methylfuran-2-yl)-1-methylpyrrolidine) displayed pEC50 of 7.19 at M2 (guinea pig atrium) with intrinsic activity α = 0.37 relative to carbachol, indicating partial agonism [2]. The target compound introduces an additional chiral center at C3, which is expected to further enhance M2/M3 selectivity through stereochemical complication near the cationic head—a validated strategy in this series [1].

Neuropharmacology Muscarinic Receptors Functional Selectivity

Absence of Undesirable Nicotinic Activity: Class Advantage of Pyrrolidinylfurans

Unlike the parent muscarinic agonists furmethide and 5-methylfurmethide, which retain some nicotinic acetylcholine receptor activity, the chiral pyrrolidinylfuran series—including the scaffold of the target compound—was explicitly designed and confirmed to be devoid of nicotinic activity up to 10 µM in rat brain homogenate binding assays [1].

Receptor Selectivity Off-Target Profile Safety Pharmacology

Procurement Purity Specification: 95%+ with Defined Storage and Handling

Commercial sourcing data indicates that (4-(5-methylfuran-2-yl)pyrrolidin-3-yl)methanol is available at ≥95% purity from multiple vendors (e.g., Life Chemicals, catalog F1907-1056) with recommended storage at 4°C, while the fluoromethyl analog is offered at 95% purity with similar storage requirements [1]. The target compound's solid physical form and defined stereochemistry (2 undefined stereocenters) necessitate chiral purity documentation that generic suppliers may not provide for other pyrrolidine analogs.

Chemical Sourcing Quality Control Reproducibility

Predicted CNS Multiparameter Optimization (MPO) Profile Favoring Peripheral Selectivity

Applying the CNS MPO desirability score, the target compound's computed properties (MW 181.23, tPSA 45.4 Ų, HBD 2, logP 0.4, pKa ~9.5) yield a CNS MPO score of approximately 4.8–5.2 out of 6, categorizing it as having moderate CNS exposure potential. In contrast, the fluoromethyl analog (predicted logP ~1.0, HBD 1) achieves a higher score (~5.5), and the methyl ester analog (tPSA ~55 Ų, HBD 1) falls to ~4.5 [1]. This positions the target compound uniquely at the boundary of CNS-permeable and peripherally restricted space, offering tunability through N-substitution.

Drug Design CNS MPO ADME

High-Value Application Scenarios for (4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol


Neuroscience Drug Discovery: M2-Selective Probe Development for Alzheimer's Disease Models

The class-level M2 partial agonism, combined with the absence of nicotinic activity [1], makes this scaffold a rational starting point for developing pharmacological tools to validate M2 receptor modulation in β-amyloid pathology models, where muscarinic agonism stimulates non-amyloidogenic α-secretase processing [2].

Peripheral Muscarinic Therapeutics: Overactive Bladder and COPD with Reduced CNS Side Effects

The predicted CNS MPO score approaching the peripheral-selective range [1] supports use as a template for N-quaternized antimuscarinics, targeting M2 receptors in smooth muscle with limited brain penetration. The hydroxymethyl group provides a conjugation site for quaternary ammonium installation without introducing a permanent charge during early-stage screening.

Chemical Biology: Bifunctional Degraders (PROTACs) and Fluorescent-Ligand Conjugates

The primary alcohol handle enables direct linker attachment via ester, ether, or carbamate bonds without requiring protecting group manipulation [1]. This contrasts with the ester analog, which necessitates saponification before conjugation, and the fluoromethyl analog, which is chemically inert. The target compound is thus preferred for synthesizing muscarinic receptor-targeted PROTACs or imaging probes.

Academic Screening Libraries: Chiral Pyrrolidine Diversity Set for Receptorome Profiling

Institutional compound libraries seeking to enrich for underexplored chiral chemical space with demonstrated GPCR activity can prioritize this compound over commercial racemic pyrrolidine mixtures, given its defined stereochemical complexity and the documented functional selectivity window within the pyrrolidinylfuran class [1].

Quote Request

Request a Quote for (4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.